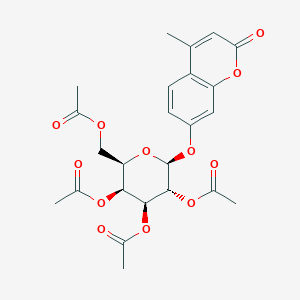

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-

Descripción general

Descripción

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, also known as 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, is a useful research compound. Its molecular formula is C24H26O12 and its molecular weight is 506.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is a compound belonging to the benzopyran class, specifically a coumarin derivative. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below is a detailed exploration of its biological activity based on available research.

- Molecular Formula : C24H26O12

- Molecular Weight : 506.46 g/mol

- CAS Number : 66895-31-6

1. Antimicrobial Activity

Research has demonstrated that benzopyran derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives found that 2H-1-benzopyran-2-one compounds possess promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values of these compounds indicated effectiveness against several strains of bacteria and fungi, suggesting their potential as lead molecules for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Coumarins are well-known for their anti-inflammatory properties. Preliminary studies indicate that the compound may inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6. This activity is crucial for managing conditions like arthritis and other inflammatory diseases .

3. Antifilarial Activity

In a notable study, a related benzopyran compound demonstrated significant macrofilaricidal and microfilaricidal effects against the filarial worm Brugia malayi in animal models. At a dosage of 300 mg/kg over five days, it achieved adulticidal activity of 53.6% and microfilaricidal activity of 46%, alongside a sterilization effect on female worms . This suggests that similar derivatives could be explored for antifilarial drug development.

Case Study 1: Antimicrobial Evaluation

A series of novel 4-methyl-7-triazolylmethoxy-2H-benzopyran-2-one derivatives were synthesized and tested for antimicrobial activity. The results showed that several compounds had MIC values comparable to or better than standard antibiotics against resistant strains of bacteria and fungi. This highlights the potential for these derivatives in combating antibiotic resistance .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that certain coumarin derivatives can inhibit the activation of NF-kB pathways, leading to decreased expression of inflammatory mediators. This mechanism underlines their therapeutic potential in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antioxidant Activity

- Coumarin derivatives are known for their antioxidant properties. Research indicates that compounds like 2H-1-benzopyran derivatives can scavenge free radicals and reduce oxidative stress in biological systems. This feature is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Anticancer Potential

Nutraceutical Applications

-

Dietary Supplements

- Due to their health benefits, coumarins are often incorporated into dietary supplements aimed at enhancing overall health and wellness. Their antioxidant and anti-inflammatory properties make them attractive for functional food products designed to support immune health and reduce chronic disease risk .

- Traditional Medicine

Case Study 1: Antioxidant Efficacy

A study involving the evaluation of several coumarin derivatives highlighted the potent antioxidant capacity of 2H-1-benzopyran compounds. The research utilized DPPH radical scavenging assays to demonstrate significant free radical neutralization compared to standard antioxidants like vitamin C .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on cell lines treated with the compound showed a marked reduction in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings suggest that the compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-HYPCABPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210616 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-79-8 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.